molecular formula C15H18N4O3S B2362415 Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235343-08-4

Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2362415
CAS No.: 1235343-08-4
M. Wt: 334.39
InChI Key: YGXFLVZJQOKRQC-UHFFFAOYSA-N
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Description

Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate: . This compound features a benzo[c][1,2,5]thiadiazole moiety, which is a heterocyclic aromatic structure, and a piperidine ring, which is a six-membered nitrogen-containing ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzo[c][1,2,5]thiadiazole-5-carboxylic acid and piperidine-1-carboxylate.

  • Reaction Steps: The carboxylic acid group of benzo[c][1,2,5]thiadiazole-5-carboxylic acid is activated and then reacted with piperidine-1-carboxylate to form the amide bond.

  • Catalysts and Conditions: The reaction may require a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the amide bond.

Industrial Production Methods:

  • Batch Production: The compound can be synthesized in batch reactors, where precise control over reaction conditions such as temperature, pH, and reaction time is maintained.

  • Purification: After synthesis, the compound is purified using techniques like recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: Substitution reactions can occur at various positions on the benzo[c][1,2,5]thiadiazole ring or the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of the compound.

  • Reduction Products: Saturated derivatives with reduced oxygen content.

  • Substitution Products: Derivatives with different substituents on the rings.

Mechanism of Action

Target of Action

The primary target of Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection of PAAs. The F-CTF-3 nanosheet, constructed using the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This detection covers various types of amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .

Pharmacokinetics

The compound’s high stability and porosity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the highly sensitive and selective detection of PAAs. The F-CTF-3 nanosheet exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively . This surpasses all previously reported fluorescent sensors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s fluorescence performance may be affected by the presence of other electron-rich molecules in the environment . .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacture of advanced materials and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

  • Benzo[c][1,2,5]oxadiazole derivatives: These compounds have a similar heterocyclic structure but differ in the presence of oxygen instead of sulfur.

  • Piperidine derivatives: Other piperidine-based compounds may have different substituents or functional groups.

Uniqueness: Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of the benzo[c][1,2,5]thiadiazole ring and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 4-[(2,1,3-benzothiadiazole-5-carbonylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-22-15(21)19-6-4-10(5-7-19)9-16-14(20)11-2-3-12-13(8-11)18-23-17-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXFLVZJQOKRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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